2-CHLORO-3-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
Description
2-Chloro-3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a piperazine ring, a naphthalene core, and sulfonyl and chloro substituents
Properties
IUPAC Name |
2-chloro-3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O4S/c21-13-5-7-14(8-6-13)29(27,28)24-11-9-23(10-12-24)18-17(22)19(25)15-3-1-2-4-16(15)20(18)26/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSSKHUPIUKHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. The process would be optimized for yield and purity, ensuring that the reaction conditions are tightly controlled to minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the naphthalene core, converting them to alcohols.
Substitution: The chloro substituents can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the naphthalene core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with antimicrobial, antiviral, or anticancer properties. The sulfonyl and chloro groups are known to enhance the biological activity of compounds.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can act as a ligand, binding to specific sites on proteins and modulating their activity. The sulfonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
- 2-chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
Comparison: Compared to similar compounds, 2-chloro-3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione is unique due to its naphthalene core, which provides additional sites for chemical modification and potential biological activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
